molecular formula C7H5F2NO2 B2704128 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1263178-10-4

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B2704128
CAS No.: 1263178-10-4
M. Wt: 173.119
InChI Key: BKXVCHDSFMKENH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound characterized by the presence of a difluoromethyl group, a pyridine ring, and an aldehyde functional group

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method includes the use of difluorocarbene reagents, which facilitate the formation of the difluoromethyl group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde include other difluoromethylated pyridines and aldehydes. These compounds share the difluoromethyl group but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of the difluoromethyl group with the pyridine ring and aldehyde functionality, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(difluoromethyl)-2-oxopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)10-3-1-2-5(4-11)6(10)12/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVCHDSFMKENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263178-10-4
Record name 1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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